4-Amino-3-bromo-2-chloropyridine
Overview
Description
4-Amino-3-bromo-2-chloropyridine is a heterocyclic organic compound with the molecular formula C5H4BrClN2. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-2-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-chloropyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. This ensures consistent product quality and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-2-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, typically in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxone can be employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Amino-3-bromo-2-chloropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-2-chloropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridin-2-amine: Another halogenated pyridine derivative with similar chemical properties.
4-Amino-3-bromo-2-chloropyridine: A closely related compound with an amino group at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of tailored organic molecules and in applications requiring precise chemical modifications .
Properties
IUPAC Name |
3-bromo-2-chloropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWAUKYSQFZIET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652033 | |
Record name | 3-Bromo-2-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215364-85-5 | |
Record name | 3-Bromo-2-chloropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 215364-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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